molecular formula C12H10O2 B14434424 (3-Phenylprop-2-en-1-ylidene)propanedial CAS No. 82700-53-6

(3-Phenylprop-2-en-1-ylidene)propanedial

Cat. No.: B14434424
CAS No.: 82700-53-6
M. Wt: 186.21 g/mol
InChI Key: GIXCGWXEJXGIQC-UHFFFAOYSA-N
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Description

(3-Phenylprop-2-en-1-ylidene)propanedial is an organic compound characterized by its unique structure, which includes a phenyl group attached to a prop-2-en-1-ylidene moiety and a propanedial backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylprop-2-en-1-ylidene)propanedial typically involves the Knoevenagel condensation reaction. This reaction is performed by reacting an aldehyde or ketone with an active methylene compound in the presence of a base. For instance, the reaction between cinnamaldehyde and acetylacetone in the presence of a base like pyrrolidine can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction remains a fundamental approach, and modifications to this method can be applied to scale up the production for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylprop-2-en-1-ylidene)propanedial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(3-Phenylprop-2-en-1-ylidene)propanedial has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenylprop-2-en-1-ylidene)propanedial involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: Shares a similar structure with a phenyl group and an aldehyde functional group.

    Benzylideneacetone: Contains a phenyl group attached to a carbonyl group through a double bond.

    Chalcones: Characterized by the presence of a phenyl group and an α,β-unsaturated carbonyl system.

Uniqueness

(3-Phenylprop-2-en-1-ylidene)propanedial is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties.

Properties

82700-53-6

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2-cinnamylidenepropanedial

InChI

InChI=1S/C12H10O2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-10H

InChI Key

GIXCGWXEJXGIQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C=O)C=O

Origin of Product

United States

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